molecular formula C10H17NO2 B13335747 (3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid

Cat. No.: B13335747
M. Wt: 183.25 g/mol
InChI Key: NSENYWQRQUNUGD-VGMNWLOBSA-N
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Description

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid is a chiral compound with a unique structure that includes a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of high-pressure hydrogenation reactors and efficient chiral catalysts is crucial to maintain the stereochemical integrity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3R,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid: A stereoisomer with different biological activity.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

(3S,4aR,8aR)-Decahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(3S,4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7-,8+,9+/m1/s1

InChI Key

NSENYWQRQUNUGD-VGMNWLOBSA-N

Isomeric SMILES

C1CC[C@H]2CN[C@@H](C[C@H]2C1)C(=O)O

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O

Origin of Product

United States

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